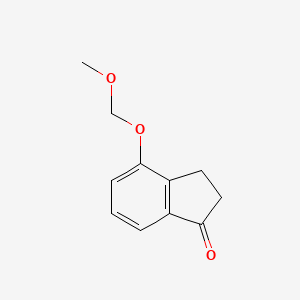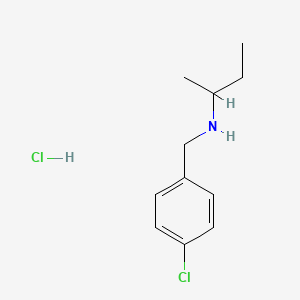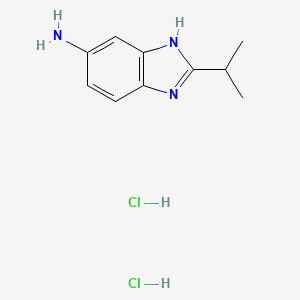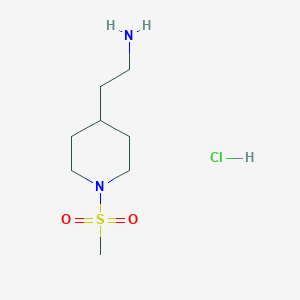
N-(3-Bromobenzyl)cyclohexanamine hydrochloride
Vue d'ensemble
Description
“N-(3-Bromobenzyl)cyclohexanamine hydrochloride” is a chemical compound with the CAS Number: 1158215-01-0 . It has a molecular weight of 304.66 and its IUPAC name is N-(3-bromobenzyl)cyclohexanamine hydrochloride . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “N-(3-Bromobenzyl)cyclohexanamine hydrochloride” is 1S/C13H18BrN.ClH/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;/h4-6,9,13,15H,1-3,7-8,10H2;1H . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“N-(3-Bromobenzyl)cyclohexanamine hydrochloride” is a solid at room temperature . The compound has a molecular weight of 304.66 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Applications De Recherche Scientifique
Chemistry and Pharmacology of Synthetic Opioids
A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, which include compounds with structural similarities to N-(3-Bromobenzyl)cyclohexanamine hydrochloride, highlights the significance of these compounds in understanding opioid receptor interactions and potential therapeutic applications or implications in substance use disorders (Sharma et al., 2018).
Environmental Impact of Brominated Compounds
Research on polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) provides insight into the environmental impact of brominated compounds, including their formation during combustion of brominated flame retardants and their biological effects, which are similar to those of chlorinated analogs. This research is relevant for understanding the environmental and health implications of brominated chemicals (Mennear & Lee, 1994).
Brominated Flame Retardants
Studies on novel brominated flame retardants (NBFRs) in various environments, including their occurrence in indoor air, dust, consumer goods, and food, as well as their potential risks, highlight the growing application of NBFRs and the need for research on their occurrence, environmental fate, and toxicity. This context may be relevant for assessing the applications and implications of N-(3-Bromobenzyl)cyclohexanamine hydrochloride within similar frameworks (Zuiderveen et al., 2020).
Catalysis and Material Science
Research on cyclodextrins (CDs) and their application in separation science and environmental protection offers an example of how specific chemical structures, such as N-(3-Bromobenzyl)cyclohexanamine hydrochloride, could potentially be explored for their inclusion properties, structural features, and applications in creating advanced materials and environmental solutions (Crini & Morcellet, 2002).
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]cyclohexanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN.ClH/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13;/h4-6,9,13,15H,1-3,7-8,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEVOOLRAJZYQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=CC(=CC=C2)Br.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Bromobenzyl)cyclohexanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-](/img/structure/B3085561.png)

![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)


![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)


![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)
![{[4-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3085615.png)